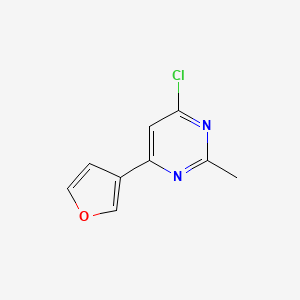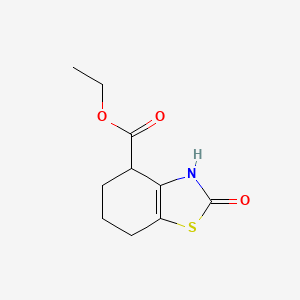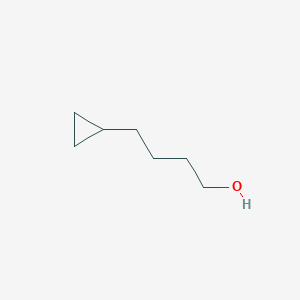
4-Cyclopropylbutan-1-ol
Overview
Description
Scientific Research Applications
Enzymatic Reactions and Sterol Metabolism
- Research by Cattel et al. (1979) investigated the capacity of different cyclopropyl-containing sterols as substrates for enzymes in maize. They found that the stereochemistry and number of methyl groups at the C-4 position, like in 4-Cyclopropylbutan-1-ol, significantly influence enzymatic reactions, indicating its potential relevance in biochemical studies involving sterol metabolism (Cattel et al., 1979).
Synthesis of Novel Compounds
- Walker and Oestreich (2019) described the development of cyclohexa-1,4-diene-based surrogates for hard-to-handle compounds, indicating the role of similar cyclopropyl compounds like this compound in creating novel chemical entities. These compounds are used in metal-free ionic transfer reactions, showcasing the utility of cyclopropyl compounds in synthetic chemistry (Walker & Oestreich, 2019).
Prolyl Endopeptidase Inhibitors
- Portevin et al. (1996) synthesized a series of potent and selective prolylendopeptidase inhibitors by replacing the central proline with non-natural amino acids, like those in the family of this compound. This research opens up avenues in the development of new pharmaceutical compounds (Portevin et al., 1996).
Agricultural Applications
- Campos et al. (2015) explored the use of cyclopropyl compounds in creating nanoparticles for the sustained release of agricultural fungicides. This suggests potential agricultural applications for this compound in developing more efficient and environmentally friendly pest control methods (Campos et al., 2015).
Chemical Synthesis and Reaction Studies
- Ison and Casy (1971) conducted dehydration studies on various substituted 4-amino-butan-2-ols, related to this compound, demonstrating its utility in understanding chemical reaction mechanisms and synthesis pathways (Ison & Casy, 1971).
Cholesterol Oxidase Substrates
- Sampson and McCann (1997) examined 4,5-cyclopropanocholestan-3β-ols as substrates for cholesterol oxidase. Their study provides insights into the potential use of this compound in biochemical research, particularly in studies involving cholesterol metabolism (Sampson & McCann, 1997).
Synthetic Methodologies
- The synthesis of various heterocyclic compounds utilizing 4-aryl-2-methylbutan-2-ols, which are structurally similar to this compound, was explored by Glushkov et al. (2021). This work illustrates the importance of such compounds in developing new synthetic methods for complex molecules (Glushkov et al., 2021).
properties
IUPAC Name |
4-cyclopropylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZQTUXBJZOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5687-83-2 | |
| Record name | 4-cyclopropylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[2-(Diethylazaniumyl)ethyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B3384653.png)
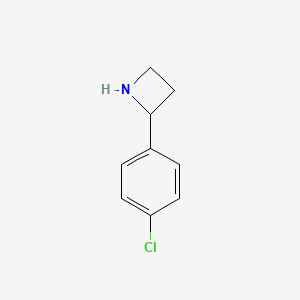


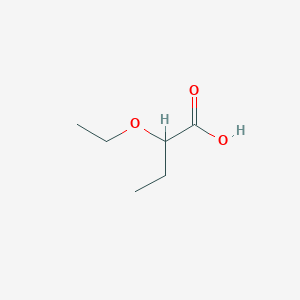

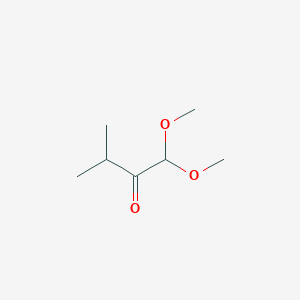
![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3384670.png)
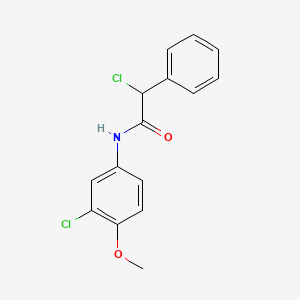
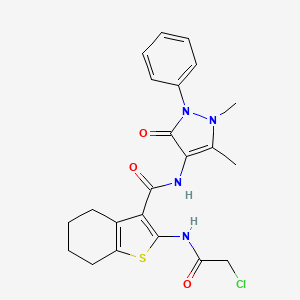
![2-Chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B3384696.png)
